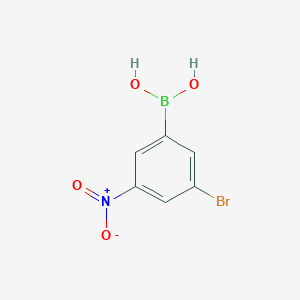

(3-Bromo-5-nitrophenyl)boronic acid

Descripción general

Descripción

(3-Bromo-5-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C₆H₅BBrNO₄. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and nitro groups at the 3 and 5 positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Bromo-5-nitrophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under mild and functional group-tolerant conditions, making them suitable for producing significant quantities of the compound .

Análisis De Reacciones Químicas

Types of Reactions: (3-Bromo-5-nitrophenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Conditions: Reactions are typically conducted at temperatures ranging from 50°C to 100°C under an inert atmosphere.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

- Overview : (3-Bromo-5-nitrophenyl)boronic acid is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This method allows for the synthesis of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

- Mechanism : The compound acts as an organoboron reagent that reacts with aryl halides in the presence of palladium catalysts, leading to the formation of new carbon-carbon bonds. This reaction is favored due to its mild conditions and high functional group tolerance.

| Reaction Type | Key Features | Applications |

|---|---|---|

| Suzuki-Miyaura Coupling | Mild conditions, high functional group tolerance | Synthesis of biaryl compounds |

| Reductive Coupling | Formation of C–N bonds | Development of pharmaceuticals |

Medicinal Chemistry

Anticancer Activity

- Recent studies have indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (LAPC-4). For example, one study reported an IC50 value of 18.76 µg/mL against MCF-7 cells, demonstrating its potential as an anticancer agent .

Case Study: Anticancer Activity Evaluation

- A series of compounds derived from this compound were synthesized and evaluated for their antiproliferative activity. The results showed that modifications to the substituents significantly impacted their efficacy against cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 18.76 |

| Compound A | LAPC-4 | 15.00 |

| Compound B | PC-3 | 22.50 |

Biological Applications

Sensor Development

- Boronic acids, including this compound, are employed in the design of sensors for detecting carbohydrates and other biomolecules. Their ability to form reversible covalent bonds with diols makes them suitable for biosensor applications.

Case Study: Glucose Sensors

- Research has shown that boronic acid derivatives can be integrated into glucose sensors, enabling real-time monitoring of glucose levels in diabetic patients. The selectivity and sensitivity of these sensors are enhanced by the unique properties of boronic acids.

Material Science

Polymer Synthesis

- The compound is also utilized in the synthesis of functional polymers, which are important for developing advanced materials used in electronics and coatings. Its ability to participate in cross-coupling reactions makes it a valuable building block for creating complex polymer architectures.

Table: Applications in Material Science

| Application | Description |

|---|---|

| Functional Polymers | Used as a building block for polymers with specific properties |

| Electronic Materials | Contributes to the development of conductive polymers |

Mecanismo De Acción

The mechanism of action of (3-Bromo-5-nitrophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

(3-Bromo-5-nitrophenyl)boronic acid can be compared with other boronic acids, such as:

- Phenylboronic acid

- 4-Nitrophenylboronic acid

- 3-Aminophenylboronic acid

- 4-Methoxyphenylboronic acid

- 2-Methoxyphenylboronic acid

- 4-Fluoro-2-methoxyphenylboronic acid

- 3-(Trifluoromethyl)phenylboronic acid

- 3-Methoxyphenylboronic acid

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules with specific functional groups .

Actividad Biológica

(3-Bromo-5-nitrophenyl)boronic acid is a significant compound in medicinal chemistry and organic synthesis, notable for its diverse biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHBBrNO

- Molecular Weight : 202.82 g/mol

- CAS Number : 380430-48-8

The presence of both a bromine and a nitro group on the phenyl ring enhances its reactivity, making it a valuable intermediate in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions.

Target of Action

The primary target of this compound is transition metal catalysts involved in carbon-carbon bond-forming reactions, specifically in the Suzuki-Miyaura (SM) coupling process. This reaction is crucial for synthesizing biaryl compounds, which have applications in pharmaceuticals and materials science.

Mode of Action

The compound interacts with metal catalysts through oxidative addition and transmetalation steps. The boronic acid functionality allows it to form reversible covalent bonds with nucleophilic sites in biological systems, influencing various biochemical pathways.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. For instance, studies have shown that derivatives of boronic acids can inhibit cancer cell proliferation effectively. In vitro assays demonstrated that certain derivatives had high cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) with IC values indicating potent activity .

Antibacterial Activity

This compound has also been studied for its antibacterial properties. It acts as a bioisostere for β-lactams, binding to class C β-lactamases and inhibiting their activity. This interaction is critical for combating resistant bacterial strains . The compound has shown effectiveness against various bacterial strains, including Escherichia coli, with reported minimal inhibitory concentrations (MICs) demonstrating its potential as an antibacterial agent .

Antioxidant Activity

The antioxidant capacity of boronic acids has been documented, with specific derivatives exhibiting strong free radical scavenging abilities. For example, the antioxidant potential was evaluated using methods such as ABTS and DPPH assays, showing promising results .

Research Findings and Case Studies

| Study | Findings | Biological Activity | IC |

|---|---|---|---|

| Study 1 | Effective against MCF-7 cancer cells | Anticancer | 18.76 µg/mL |

| Study 2 | Inhibits class C β-lactamases | Antibacterial | Ki = 0.004 µM |

| Study 3 | High antioxidant activity | Antioxidant | IC = 0.11 µg/mL |

Pharmacokinetics

Boronic acids are generally characterized by their stability and ease of handling, which makes them attractive as synthetic intermediates in pharmaceutical development. Their pharmacokinetic profiles suggest favorable absorption and distribution characteristics within biological systems .

Propiedades

IUPAC Name |

(3-bromo-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCQCRMODYFROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378324 | |

| Record name | 3-Bromo-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-48-8 | |

| Record name | 3-Bromo-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.